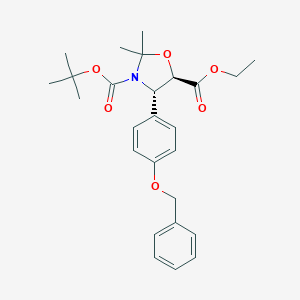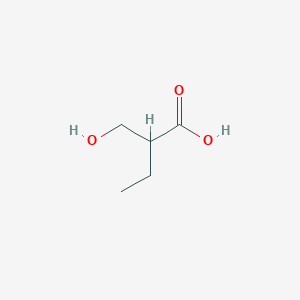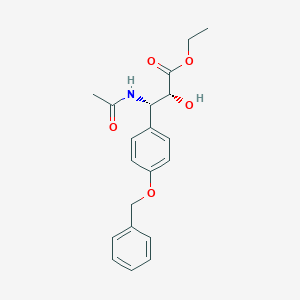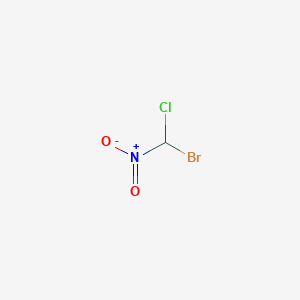
Tricyclic cyclosporin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclic cyclosporin A is a cyclic peptide known for its potent immunosuppressive properties. It is primarily used to prevent organ rejection in transplant patients and to treat certain autoimmune diseases. The compound is derived from the fungus Tolypocladium inflatum and contains a unique structure that includes several non-proteinogenic amino acids and N-methylated peptide bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tricyclic cyclosporin A involves the chemical cyclization of a synthetic undecapeptide
Industrial Production Methods: Industrial production of this compound typically involves fermentation using the fungus Tolypocladium inflatum. The fermentation process is optimized to maximize the yield of the compound, followed by extraction and purification steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tricyclic cyclosporin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create analogues with different biological activities .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved .
Major Products: The major products formed from these reactions include various analogues of this compound, each with unique biological activities. These analogues are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Tricyclic cyclosporin A has a wide range of scientific research applications:
Mécanisme D'action
Tricyclic cyclosporin A exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in T-cell activation. The compound binds to the receptor cyclophilin-1 inside cells, forming a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby reducing the production of interleukin-2 and other cytokines essential for T-cell activation .
Comparaison Avec Des Composés Similaires
Tacrolimus: Another calcineurin inhibitor with similar immunosuppressive properties but a different chemical structure.
Sirolimus: An immunosuppressant that inhibits the mammalian target of rapamycin (mTOR) pathway, used in combination with calcineurin inhibitors.
Mycophenolate Mofetil: An immunosuppressant that inhibits inosine monophosphate dehydrogenase, used as an adjunct therapy with calcineurin inhibitors.
Uniqueness: Tricyclic cyclosporin A is unique due to its cyclic peptide structure and the presence of multiple N-methylated peptide bonds, which contribute to its stability and potent immunosuppressive activity. Unlike other immunosuppressants, it specifically targets calcineurin, making it highly effective in preventing organ rejection and treating autoimmune diseases .
Propriétés
IUPAC Name |
16-ethyl-13-[(E)-1-hydroxy-2-methylhex-4-enyl]-3,6,9,12,18,21,27-heptamethyl-4,7,22,28-tetrakis(2-methylpropyl)-10,25-di(propan-2-yl)-35-thia-3,6,9,12,15,18,21,24,27,30,37-undecazatricyclo[29.5.2.034,37]octatriacontane-2,5,8,11,14,17,20,23,26,29,38-undecone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H111N11O12S/c1-23-25-26-41(15)54(77)53-57(80)65-42(24-2)58(81)68(16)33-49(76)69(17)44(29-35(3)4)56(79)67-51(39(11)12)63(86)70(18)45(30-36(5)6)55(78)66-43-27-28-50-75(59(43)82)48(34-88-50)62(85)72(20)46(31-37(7)8)60(83)71(19)47(32-38(9)10)61(84)73(21)52(40(13)14)64(87)74(53)22/h23,25,35-48,50-54,77H,24,26-34H2,1-22H3,(H,65,80)(H,66,78)(H,67,79)/b25-23+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQWTITGAVGIC-WJTDDFOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC2CCC3N(C2=O)C(CS3)C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC2CCC3N(C2=O)C(CS3)C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H111N11O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1258.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153475-57-1 |
Source


|
| Record name | Tricyclic cyclosporin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153475571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
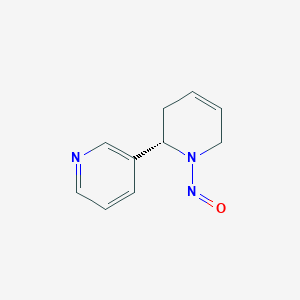
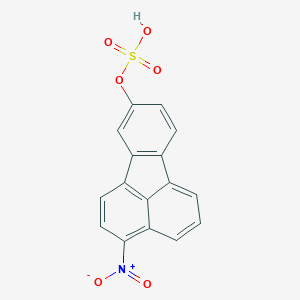
![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)


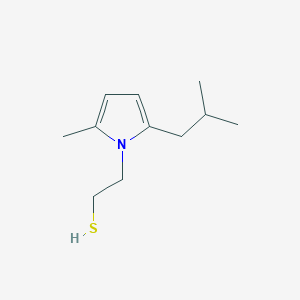
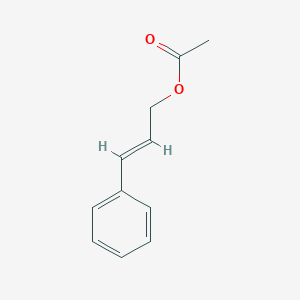
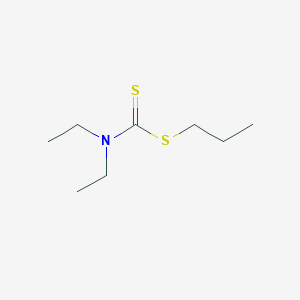
![N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide](/img/structure/B120522.png)
